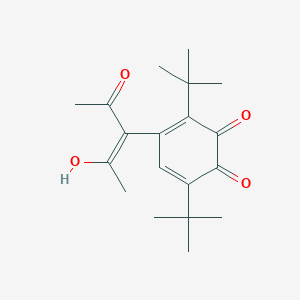

4-(1-acetyl-2-hydroxy-1-propen-1-yl)-3,6-di-tert-butylbenzo-1,2-quinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-acetyl-2-hydroxy-1-propen-1-yl)-3,6-di-tert-butylbenzo-1,2-quinone, also known as Coenzyme Q10 (CoQ10), is a naturally occurring compound found in the human body. It is an essential component of the electron transport chain, which is responsible for producing energy within cells. CoQ10 has gained attention for its potential health benefits, including its role in treating cardiovascular disease, neurological disorders, and cancer.

Wissenschaftliche Forschungsanwendungen

CoQ10 has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. CoQ10 has also been found to improve heart health by reducing inflammation, improving blood flow, and lowering blood pressure. Additionally, CoQ10 has been studied for its potential role in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as cancer.

Wirkmechanismus

CoQ10 plays a crucial role in the electron transport chain, which is responsible for producing ATP, the energy currency of cells. CoQ10 is a cofactor for several enzymes involved in this process, including Complex I, II, and III. It also acts as an antioxidant, protecting cells from damage caused by free radicals.

Biochemical and Physiological Effects:

CoQ10 has been shown to have a number of biochemical and physiological effects. It has been found to improve mitochondrial function, which is important for energy production within cells. CoQ10 has also been shown to reduce oxidative stress, inflammation, and apoptosis, which can contribute to the development of various diseases. Additionally, CoQ10 has been found to improve exercise performance and reduce muscle damage.

Vorteile Und Einschränkungen Für Laborexperimente

CoQ10 has several advantages for lab experiments. It is readily available and can be easily synthesized or obtained from natural sources. CoQ10 is also stable and can be stored for long periods of time without losing its potency. However, there are also limitations to using CoQ10 in lab experiments. It is relatively expensive compared to other compounds and can be difficult to dissolve in some solvents. Additionally, the effects of CoQ10 can vary depending on the dose and the method of administration.

Zukünftige Richtungen

There are several future directions for research on CoQ10. One area of interest is its potential role in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. CoQ10 has been shown to have neuroprotective effects and may help to slow the progression of these diseases. Another area of interest is the use of CoQ10 as an adjuvant therapy for cancer. CoQ10 has been found to have anti-tumor effects and may enhance the efficacy of chemotherapy and radiation therapy. Additionally, there is ongoing research on the use of CoQ10 for improving exercise performance and reducing muscle damage.

Synthesemethoden

CoQ10 is synthesized in the human body through a complex process involving multiple enzymes and cofactors. It is also found in small amounts in certain foods, such as fatty fish and organ meats. However, the most common method for producing CoQ10 is through chemical synthesis. This involves the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3,4-dimethylphenol in the presence of a catalyst to form CoQ10.

Eigenschaften

IUPAC Name |

3,6-ditert-butyl-4-[(Z)-2-hydroxy-4-oxopent-2-en-3-yl]cyclohexa-3,5-diene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-10(20)14(11(2)21)12-9-13(18(3,4)5)16(22)17(23)15(12)19(6,7)8/h9,20H,1-8H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOAURPSUYIOEU-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C)/C(=O)C)/O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-ditert-butyl-4-[(Z)-2-hydroxy-4-oxopent-2-en-3-yl]cyclohexa-3,5-diene-1,2-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)

![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)

![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)

![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)

![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)